molecular formula C21H18F2N2OS B6480951 1-(4-fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223795-71-8

1-(4-fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B6480951
CAS RN: 1223795-71-8
M. Wt: 384.4 g/mol
InChI Key: QBHKVSJDFJPGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, also known as 4F-Bz-DAS, is a synthetic organic compound that has been tested for its potential applications in scientific research. This compound has a spirocyclic structure, with a fluorine atom bonded to a benzene ring, and two sulfur atoms connected to a diazaspirodecane ring. It has been studied for its ability to act as a ligand for metal ions, as well as for its potential applications in drug discovery and development.

Scientific Research Applications

1-(4-fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has been studied for its potential applications in scientific research. It has been shown to act as a ligand for metal ions, such as copper, nickel, and zinc. This property makes it useful for the synthesis of coordination complexes, which can be used in a variety of applications, such as catalysis and drug delivery. In addition, this compound has been studied for its potential use in drug discovery and development, as it has been shown to bind to certain proteins and enzymes, which could lead to the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is not fully understood. It is believed that the compound binds to certain proteins and enzymes through its spirocyclic structure, which allows it to form strong bonds with these molecules. In addition, the fluorine atoms on the benzene ring are thought to be involved in the binding process, as they can form strong hydrogen bonds with the target molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to bind to certain proteins and enzymes, which could lead to changes in the activity of these molecules. In addition, it has been shown to act as a ligand for metal ions, which could lead to changes in the activity of these ions.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(4-fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione in laboratory experiments is its ability to act as a ligand for metal ions, which makes it useful for the synthesis of coordination complexes. In addition, the compound has been shown to bind to certain proteins and enzymes, which could be useful for drug discovery and development. However, there are some limitations to using this compound in laboratory experiments. The compound is relatively unstable and can decompose easily, which can lead to inaccurate results. In addition, the compound is not water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the study of 1-(4-fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione. These include further research into its ability to act as a ligand for metal ions, as well as its potential applications in drug discovery and development. In addition, further research could be done to investigate the biochemical and physiological effects of the compound, as well as its potential toxicity. Finally, further research could be done to develop new methods of synthesis for this compound, which could lead to more efficient and cost-effective production of the compound.

Synthesis Methods

1-(4-fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can be synthesized using a variety of methods. One method involves the reaction of 4-fluorobenzaldehyde with 4-fluorophenylthiourea in the presence of sodium hydroxide and a base catalyst, such as sodium carbonate. This reaction yields the desired compound in a high yield. Other methods of synthesis include the use of a Grignard reaction, as well as a Suzuki-Miyaura cross-coupling reaction.

properties

IUPAC Name

(4-fluorophenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2OS/c22-16-8-4-14(5-9-16)18-20(27)25(21(24-18)12-2-1-3-13-21)19(26)15-6-10-17(23)11-7-15/h4-11H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHKVSJDFJPGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.